Dmda-fluorescein

Description

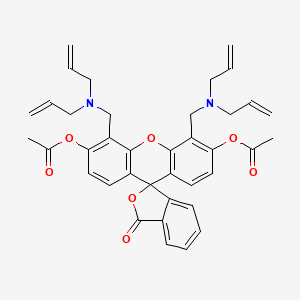

Structure

2D Structure

Properties

CAS No. |

85713-99-1 |

|---|---|

Molecular Formula |

C38H38N2O7 |

Molecular Weight |

634.7 g/mol |

IUPAC Name |

[6'-acetyloxy-4',5'-bis[[bis(prop-2-enyl)amino]methyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |

InChI |

InChI=1S/C38H38N2O7/c1-7-19-39(20-8-2)23-28-33(44-25(5)41)17-15-31-35(28)46-36-29(24-40(21-9-3)22-10-4)34(45-26(6)42)18-16-32(36)38(31)30-14-12-11-13-27(30)37(43)47-38/h7-18H,1-4,19-24H2,5-6H3 |

InChI Key |

CAPVTCKXLFUGLR-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C2=C(C=C1)C3(C4=C(O2)C(=C(C=C4)OC(=O)C)CN(CC=C)CC=C)C5=CC=CC=C5C(=O)O3)CN(CC=C)CC=C |

Canonical SMILES |

CC(=O)OC1=C(C2=C(C=C1)C3(C4=C(O2)C(=C(C=C4)OC(=O)C)CN(CC=C)CC=C)C5=CC=CC=C5C(=O)O3)CN(CC=C)CC=C |

Synonyms |

di(methylene diallylamine)fluorescein diacetate DMDA-fluorescein |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Structural Elucidation of Dmda Fluorescein Analogs

Regioselective Synthesis Pathways for Dmda-Fluorescein Core Structures

The construction of the this compound core requires careful consideration of regioselectivity to ensure the correct placement of the dimethylamino moieties onto the fluorescein (B123965) scaffold.

Strategic Approaches to Incorporate Dimethylamino Moieties into Fluorescein Scaffolds

The introduction of dimethylamino groups onto the fluorescein framework is a key step in generating this compound analogs. While specific details for "this compound" are not universally defined in the provided literature, general strategies for incorporating amino groups into fluorescein derivatives are well-established. For instance, synthesis of amino-fluoresceins often involves reactions with phthalic acid derivatives, followed by reduction of nitro groups if present, or direct amination strategies. For example, 5(6)-amino fluorescein can be synthesized from fluorescein and 4-nitrophthalic acid, with subsequent reduction of the nitro group to an amino group iscientific.org. Similarly, the synthesis of 4',5'-bis(dimethylamino)fluorescein (BDMAF) has been reported, indicating that dimethylamino groups can be introduced onto the fluorescein structure, likely through electrophilic aromatic substitution or related amine incorporation methods nih.govnih.gov. These methods aim to precisely functionalize the aromatic rings of the fluorescein core.

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound. Traditional fluorescein synthesis involves the condensation of phthalic anhydride (B1165640) with resorcinol, often catalyzed by zinc chloride or methanesulfonic acid at elevated temperatures iscientific.orgnih.gov. For derivatives like this compound, reaction parameters such as solvent choice, temperature, reaction time, and catalyst selection play a vital role. For example, the synthesis of 5-bromo-4',5'-bis(dimethylamino)fluorescein (BBDMAF) involved reacting a precursor with formaldehyde (B43269) in methanol, followed by reduction with NaBH₃CN nih.govnih.gov. The optimization of such reactions would focus on maximizing the yield of the desired dimethylamino-substituted product while minimizing side reactions and the formation of isomers.

Post-Synthetic Derivatization Strategies for this compound

Once the core this compound structure is synthesized, further modifications can be performed to tailor its properties for specific applications.

Introduction of Functional Groups for Enhanced Selectivity and Responsiveness

Functionalization of this compound can introduce groups that enhance its selectivity towards specific analytes or render it responsive to particular environmental stimuli, such as pH changes. For instance, the bromine moiety in 5-bromo-4',5'-bis(dimethylamino)fluorescein (BBDMAF) allows for further derivatization through cross-coupling reactions like Suzuki and Sonogashira couplings, enabling the introduction of diverse functional groups nih.govnih.gov. These modifications can alter the electronic properties of the fluorophore, influencing its fluorescence intensity, emission wavelength, and sensitivity to environmental factors. For example, the dimethylamino substitution itself can influence the pH-dependent fluorescence properties of fluorescein derivatives nih.govnih.gov.

Conjugation Chemistries for this compound Labeling Applications

This compound derivatives can be conjugated to biomolecules or other targets for labeling purposes. Common conjugation strategies involve utilizing reactive functional groups present on either the fluorophore or the target molecule. For example, amino groups are frequently used for conjugation, often reacting with activated carboxylic acid groups on biomolecules iscientific.orgnih.gov. Amine-reactive chemistry, such as NHS (N-hydroxysuccinimide) ester chemistry, is a widely employed method for conjugating dyes to proteins, often targeting lysine (B10760008) residues ptglab.comnih.govthermofisher.com. Similarly, isothiocyanate derivatives are used for coupling to amino groups nih.govnih.gov. The specific conjugation chemistry would depend on the available functional groups on the this compound derivative and the target molecule.

Spectroscopic and Chromatographic Methods for Structural Elucidation of this compound Derivatives

Confirming the structure and purity of synthesized this compound derivatives relies on a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the detailed molecular structure, including the connectivity of atoms and the presence of specific functional groups. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of protons and carbons within the molecule nist.govresearchgate.netuni-tuebingen.deresearchgate.net.

Mass Spectrometry (MS): Techniques like High-Resolution Accurate Mass (HRAM) MS and LC-MS are crucial for determining the molecular weight and elemental composition of the synthesized compounds, providing direct evidence of their identity nist.govuni-tuebingen.defiveable.meacs.org. Fragmentation patterns in MS can also offer structural insights.

High-Performance Liquid Chromatography (HPLC): HPLC is primarily used for assessing the purity of synthesized compounds and for separating mixtures of isomers or related impurities uni-tuebingen.defiveable.mesci-hub.se. Coupling HPLC with UV-Vis or fluorescence detectors allows for the detection and quantification of the fluorescent derivatives.

UV-Vis and Fluorescence Spectroscopy: These techniques are fundamental for characterizing the photophysical properties of this compound derivatives, including their absorption and emission spectra, quantum yields, and fluorescence lifetimes nih.govnih.govnih.govresearchgate.net. They are also used to study pH-dependent spectral changes nih.govnih.govresearchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule by analyzing the absorption of infrared radiation nist.govresearchgate.netuni-tuebingen.de.

X-ray Crystallography: While not explicitly mentioned for this compound itself, X-ray crystallography is a definitive method for determining the three-dimensional structure of crystalline compounds, providing unambiguous structural confirmation researchgate.net.

In Depth Spectroscopic and Photophysical Characterization Methodologies for Dmda Fluorescein Systems

Steady-State Absorption and Emission Spectroscopic Techniques for Dmda-Fluorescein

Steady-state spectroscopy provides fundamental information about how a molecule interacts with light under continuous illumination. For this compound, these techniques are crucial for understanding its chromophoric and fluorophoric nature.

Methodologies for Determining Excitation and Emission Maxima

Determining the excitation and emission maxima of this compound involves systematically measuring its absorbance and fluorescence intensity across a range of wavelengths.

Absorption Spectroscopy: The sample of this compound is dissolved in a suitable solvent, and its absorbance is recorded using a UV-Vis spectrophotometer. The instrument scans through a specific wavelength range (typically 350-700 nm for fluorescein (B123965) derivatives). The wavelength at which the highest absorbance is observed is designated as the excitation maximum (λ_ex_max) or absorption maximum. This process helps identify the wavelengths at which the molecule most efficiently absorbs photons.

Emission Spectroscopy: Following excitation at its determined absorption maximum, the fluorescence emitted by this compound is measured. A spectrofluorometer is used to record the fluorescence intensity as a function of emission wavelength, typically from around 400 nm to 700 nm or higher, depending on the spectral range of the dye. The wavelength corresponding to the peak fluorescence intensity is defined as the emission maximum (λ_em_max). The difference between the emission and excitation maxima is known as the Stokes shift, an important parameter for fluorescence applications.

While specific values for this compound are not universally reported in broad searches, studies on similar fluorescein derivatives suggest that excitation maxima are typically in the blue-green region of the spectrum, with emission maxima in the green region.

Quantitative Measurement of Molar Extinction Coefficients and Fluorescence Quantum Yields

Quantifying the efficiency of light absorption and emission requires the determination of molar extinction coefficients and fluorescence quantum yields.

Molar Extinction Coefficient (ε): This parameter quantifies how strongly a compound absorbs light at a particular wavelength. It is determined using the Beer-Lambert Law (), where is the absorbance, is the path length of the cuvette, and is the concentration of the analyte. By preparing solutions of known concentrations of this compound and measuring their absorbance at the absorption maximum, the molar extinction coefficient can be calculated. High molar extinction coefficients indicate efficient light absorption, which is desirable for fluorescent probes.

Fluorescence Quantum Yield (Φ_F): The quantum yield represents the ratio of photons emitted as fluorescence to the photons absorbed by the molecule. It is a measure of the efficiency of the fluorescence process. Quantum yields are typically determined using a relative method, comparing the fluorescence intensity of this compound to a known standard (e.g., fluorescein in a specific solvent, which has a well-established quantum yield). The calculation involves measuring the integrated fluorescence intensity and the absorbance of both the sample and the standard at their respective excitation wavelengths, considering the refractive index of the solvents. A quantum yield of 1.0 signifies that every absorbed photon results in an emitted photon.

Specific quantitative data for this compound's molar extinction coefficient and quantum yield are highly dependent on the solvent and experimental conditions and require direct measurement.

Time-Resolved Photophysical Studies of this compound

Time-resolved techniques provide insights into the temporal dynamics of excited states, offering a more detailed understanding of the photophysical processes occurring after light absorption.

Fluorescence Lifetime Determination Methods

Fluorescence lifetime () is the average time a molecule spends in the excited state before returning to the ground state via fluorescence emission.

Time-Correlated Single Photon Counting (TCSPC): This is a widely used technique for measuring fluorescence lifetimes, particularly for molecules with lifetimes in the nanosecond range, which is typical for fluorescein derivatives. In TCSPC, the sample is excited with short light pulses (picoseconds to femtoseconds). The time interval between the excitation pulse and the detection of each fluorescence photon is recorded. By accumulating a large number of these time intervals, a histogram of photon arrival times is generated, which reflects the decay kinetics of the fluorescence. The decay curve is then fitted to an appropriate model (e.g., single exponential or multi-exponential decay) to extract the fluorescence lifetime(s).

Time-Resolved Fluorescence Spectroscopy: Other methods, such as streak cameras, can also be employed to capture the temporal fluorescence decay. These methods offer high temporal resolution and can provide information on multi-exponential decay processes, which may arise from different excited-state populations or environmental interactions.

The fluorescence lifetime of this compound is a critical parameter that influences its suitability for applications like fluorescence resonance energy transfer (FRET) and fluorescence microscopy.

Transient Absorption Spectroscopy for Excited State Dynamics of this compound

Transient absorption spectroscopy (TAS) is a powerful pump-probe technique used to study the excited-state dynamics of molecules, including the formation and decay of transient species such as excited states and radicals.

Methodology: In TAS, a high-intensity pump pulse (often from a pulsed laser) excites the this compound molecules to an excited state. A second, weaker probe pulse, typically a continuum or time-delayed monochromatic pulse, is then passed through the sample. The probe pulse monitors the absorption changes in the sample as a function of time delay after the pump pulse. If the excited state or a transient intermediate absorbs light at the probe wavelength, a change in transmission (either a decrease due to absorption or an increase due to stimulated emission) is observed.

Information Gained: By varying the time delay between the pump and probe pulses and scanning the probe wavelength, TAS can reveal the spectral signatures and temporal evolution of excited states, intersystem crossing products, and other transient species. This allows for the mapping of complex photochemical pathways, including energy transfer processes and relaxation mechanisms within this compound.

Influence of Microenvironmental Factors on this compound Photophysics

The photophysical properties of this compound, like many fluorescent dyes, are sensitive to its surrounding microenvironment. Understanding these influences is crucial for its accurate application.

Solvent Polarity: The polarity of the solvent can significantly affect the absorption and emission spectra, as well as the quantum yield and lifetime of this compound. Changes in solvent polarity can alter the electronic distribution within the molecule, leading to shifts in spectral maxima (solvatochromism). More polar solvents may stabilize excited states differently than less polar ones, impacting energy levels and relaxation pathways.

pH: this compound, being a derivative of fluorescein, contains ionizable groups. The protonation state of these groups is highly dependent on the pH of the surrounding medium. Changes in pH can lead to significant alterations in the absorption and emission wavelengths, fluorescence intensity, and quantum yield. For instance, at very low pH, protonation of the xanthene ring system can lead to quenching of fluorescence, while at high pH, deprotonation of phenolic groups can also influence spectral properties.

Viscosity: While less pronounced than polarity or pH effects for many dyes, local viscosity can sometimes influence fluorescence lifetimes and quantum yields by affecting non-radiative decay pathways, such as vibrational relaxation or molecular rotations. In highly viscous environments, these non-radiative processes might be hindered, potentially leading to an increase in fluorescence efficiency.

Binding to Biomolecules: When used as a probe, this compound's photophysical properties can change upon binding to specific biomolecules (e.g., proteins, nucleic acids). These changes can manifest as spectral shifts, alterations in fluorescence intensity, or modifications to its fluorescence lifetime. These alterations are often the basis for its use in sensing and imaging applications, as they provide a signal indicative of the binding event or the local environment of the biomolecule.

Methodologies for Investigating Solvent Polarity Effects on this compound Spectra

The spectral properties of this compound, like many fluorescent dyes, are significantly influenced by the polarity of the surrounding solvent. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states of the molecule by solvents of varying polarities. Methodologies to investigate these effects typically involve spectroscopic measurements across a range of solvents.

Methodologies:

UV-Vis Absorption and Fluorescence Spectroscopy: this compound is dissolved in a series of solvents with a wide spectrum of polarities, ranging from non-polar (e.g., hexane, cyclohexane) to polar aprotic (e.g., DMSO, acetonitrile) and polar protic (e.g., ethanol, methanol, water). Absorption and emission spectra are then recorded using spectrophotometers and spectrofluorometers, respectively.

Solvatochromic Analysis: The maximum absorption () and emission () wavelengths are identified for each solvent. These spectral shifts are then correlated with solvent polarity parameters, such as the ET(30) or (Onsager's solvent polarity parameter). A bathochromic (red) shift generally indicates greater stabilization of the excited state compared to the ground state, often associated with molecules possessing a larger dipole moment in the excited state.

Lippert-Mataga Plot: This analysis involves plotting the Stokes shift () against the solvent orientation polarizability () to estimate the change in dipole moment () between the ground and excited states. A larger typically leads to more pronounced solvatochromic shifts.

Research Findings on Fluorescein Derivatives: Studies on fluorescein and its derivatives have revealed significant solvatochromic behavior. For instance, Eosin Y, a derivative of fluorescein, exhibits shifts in its emission maxima depending on solvent polarity. In less polar solvents like ethanol, emission peaks are observed around 549 nm, shifting to longer wavelengths, such as 560 nm in more polar solvents like DMF jmchemsci.com. This indicates that as solvent polarity increases, the emission spectrum undergoes a red shift, suggesting that the excited state of Eosin Y is more stabilized by polar solvents than its ground state jmchemsci.com. Similarly, other fluorescein derivatives have shown that the relative emission intensity of certain peaks can decrease with decreasing solvent polarity, while other peaks increase, often accompanied by slight red shifts in both absorption and fluorescence spectra in more structured environments like micelles instras.com. The presence of electron-donating groups, such as dimethylamino groups which are likely present in this compound, can further enhance these solvatochromic effects due to increased charge transfer upon excitation mdpi.comnih.gov.

Table 3.3.1: Representative Emission Maxima of a Fluorescein Derivative in Solvents of Varying Polarity

| Solvent | Polarity (approx.) | Emission Maxima () (nm) | Notes |

| Ethanol | Moderate | 549 | Based on Eosin Y jmchemsci.com |

| Methanol | Polar Protic | 546 | Based on Eosin Y jmchemsci.com |

| DMF | Polar Aprotic | 560 | Based on Eosin Y jmchemsci.com, showing a red shift compared to ethanol/methanol |

Note: Specific data for this compound may vary, but these trends illustrate typical solvatochromic responses observed in related fluorescein compounds.

pH-Dependent Spectroscopic Response Characterization of this compound

Fluorescein and its derivatives are well-known for their sensitivity to pH changes, often acting as pH indicators. This sensitivity stems from the protonation and deprotonation of specific functional groups within the molecule, which alter its electronic structure and, consequently, its absorption and fluorescence properties. For this compound, the presence of amino groups, particularly the dimethylamino substituents, can influence its pKa values and pH-dependent spectral behavior.

Methodologies:

Spectrophotometric and Fluorimetric Titrations: this compound is dissolved in a series of buffered solutions covering a wide pH range (e.g., pH 2 to 12). Absorption and fluorescence spectra are recorded for each pH value.

Spectral Analysis: Changes in absorbance and fluorescence intensity, as well as shifts in peak wavelengths, are monitored as a function of pH. This allows for the identification of spectral changes associated with protonation or deprotonation events.

Determination of pKa Values: Titration curves are generated by plotting spectral parameters (e.g., fluorescence intensity at a specific wavelength, or the ratio of intensities at two wavelengths) against pH. These curves are analyzed to determine the pKa values associated with the different protonation states of this compound.

Research Findings on Fluorescein: Fluorescein, in aqueous solutions, exists in various forms depending on the pH. At neutral to alkaline pH, it primarily exists as a dianion, which is highly fluorescent nih.gov. In acidic conditions, it can undergo protonation, leading to changes in its spectral characteristics. For example, at very low pH, it can form a zwitterionic or monocationic form, which typically exhibits altered fluorescence properties, often with reduced intensity or shifted emission wavelengths nih.gov. The spectral shifts observed in fluorescein are often correlated with the hydrogen bonding capabilities of the surrounding solvent, indicating that the solvation environment, influenced by pH and solvent composition, plays a critical role in its photophysical behavior nih.gov. While specific pKa values for this compound are not detailed in the provided snippets, the general principle of pH-induced spectral changes due to protonation/deprotonation of its functional groups, including the amino substituents, is expected to apply.

Temperature and Viscosity Effects on this compound Fluorescence Anisotropy

Fluorescence anisotropy (or polarization) is a photophysical parameter that reports on the rotational mobility of a fluorophore. It is sensitive to factors that influence molecular motion, such as temperature and the viscosity of the surrounding medium. For this compound, understanding these effects can provide insights into its local environment and dynamics.

Methodologies:

Fluorescence Polarization Measurements: The fluorescence anisotropy of this compound is measured using a spectrofluorometer equipped with polarizers. Measurements are taken by exciting the sample with vertically polarized light and measuring the fluorescence intensity emitted parallel () and perpendicular () to the excitation polarization. Fluorescence anisotropy () is calculated using the formula: , where G is the grating correction factor.

Temperature Control: Experiments are conducted at precisely controlled temperatures using a thermostatted cell holder. Measurements are typically performed over a range of temperatures to observe the effect of thermal energy on molecular rotation.

Viscosity Variation: The viscosity of the solvent system is systematically altered. This is often achieved by using solvent mixtures, such as glycerol-water mixtures, where glycerol (B35011) is added to increase viscosity. Alternatively, different pure solvents with inherent viscosity differences can be employed.

Data Analysis: The measured fluorescence anisotropy is plotted against temperature and viscosity. According to the Perrin-Weber equation, fluorescence anisotropy is expected to decrease with increasing temperature (as molecular motion increases) and increase with increasing viscosity (as molecular rotation is hindered).

Research Findings and Expected Behavior: While specific experimental data on the temperature and viscosity dependence of fluorescence anisotropy for this compound were not found in the provided search results, general principles of fluorescence photophysics dictate its behavior. For most fluorescent molecules, increasing temperature leads to increased Brownian motion, resulting in faster molecular rotation and thus lower fluorescence anisotropy. Conversely, increasing the viscosity of the medium restricts molecular rotation, leading to higher fluorescence anisotropy. These effects are crucial for understanding the microenvironment in which this compound is present, particularly in biological systems where viscosity can vary significantly. Advanced techniques like fluorescence correlation spectroscopy (FCS) and fluorescence polarization (FP) are commonly used with solvatochromic fluorophores to probe such dynamic environmental properties nih.gov.

Compound Names Mentioned in the Article:

this compound

Eosin Y

Fluorescein

Fluorescein disodium (B8443419)

Mechanistic Investigations of Dmda Fluorescein Sensing and Interaction

Electronic Energy Transfer Mechanisms in Dmda-Fluorescein Probes

The fluorescence of this compound probes is intricately controlled by several electronic energy transfer phenomena. These processes, including Photoinduced Electron Transfer (PeT), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT), serve as the basis for the "off-on" or ratiometric signaling of these molecular sensors.

Photoinduced Electron Transfer (PeT) is a primary mechanism exploited in the design of fluorescent probes, including those derived from fluorescein (B123965). nih.govrsc.org A typical PeT-based sensor consists of a fluorophore, in this case, a this compound derivative, linked to a recognition unit (quencher) via a spacer that prevents electronic conjugation. rsc.org In the "off" state, upon excitation of the fluorophore, an electron is transferred from the highest occupied molecular orbital (HOMO) of the recognition unit to the HOMO of the excited fluorophore. nih.gov This process is a form of fluorescence quenching. libretexts.org

The interaction of an analyte with the recognition moiety alters its electronic properties, specifically its redox potential, which can inhibit the PeT process. This disruption of the quenching pathway "turns on" the fluorescence of the this compound core. nih.gov The efficiency of PeT quenching is highly dependent on the energetic favorability of the electron transfer, which is influenced by the nature of the recognition group and the analyte. While PeT has been a widely applied model, some studies on fluorescein derivatives suggest that internal conversion may also play a significant role in dictating the fluorescence quantum yield, indicating that the PeT mechanism may not be the sole determinant of fluorescence behavior in all cases. rsc.org

A theoretical investigation into the sensing mechanism of a probe for thiophenols, DAPH-DNP, demonstrated that the fluorescence quenching is due to a donor-excited PeT process. mdpi.com The dinitrophenyl (DNP) group acts as the electron acceptor, quenching the fluorescence of the donor. Upon reaction with thiophenol, the DNP group is cleaved, interrupting the PeT and leading to a strong fluorescence enhancement. mdpi.com This "turn-on" response is a hallmark of PeT-based sensor design.

Table 1: Key Characteristics of PeT in this compound Probe Design

| Feature | Description |

| Mechanism | Analyte-modulated electron transfer from a recognition unit to the excited fluorophore. |

| Signal Response | Typically a fluorescence "turn-on" or significant enhancement. |

| Design Principle | A fluorophore linked to a recognition moiety (quencher) by a non-conjugated spacer. |

| Controlling Factor | The redox potential of the recognition unit, which is altered by analyte binding. |

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between two chromophores, a donor and an acceptor, when they are in close proximity, typically within 2-10 nanometers. frontiersin.orgnih.gov This phenomenon is highly dependent on the distance between the donor and acceptor, the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. frontiersin.orgnih.gov

In the context of this compound systems, a fluorescein derivative can act as either the FRET donor or acceptor. For instance, a probe can be designed where this compound is the donor, and its fluorescence is quenched by a nearby acceptor. Upon interaction with a specific analyte, a conformational change in the probe can increase the distance between the donor and acceptor, thereby disrupting FRET and leading to an increase in the donor's fluorescence. Conversely, if the interaction brings the donor and acceptor closer, FRET efficiency increases, resulting in decreased donor emission and increased acceptor emission (sensitized emission). nih.gov

The efficiency of FRET (E) is described by the Förster equation:

where 'r' is the distance between the donor and acceptor, and 'R₀' is the Förster distance, the distance at which FRET efficiency is 50%. nih.gov This sixth-power dependence on distance makes FRET a sensitive "molecular ruler" for probing molecular interactions. nih.gov

An example of a FRET-based probe involved a fluorescein donor and a rhodamine acceptor. nih.gov The probe exhibited FRET in its initial state. Upon the addition of Cu+, the FRET process was inhibited due to the fragmentation of the FRET pair, resulting in a strong increase in the fluorescein emission and a decrease in the rhodamine emission. nih.gov

Table 2: Factors Influencing FRET in this compound Systems

| Factor | Description |

| Donor-Acceptor Distance | FRET efficiency is inversely proportional to the sixth power of the distance between the donor and acceptor. |

| Spectral Overlap | The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. frontiersin.org |

| Dipole Orientation | The relative orientation of the donor emission dipole and the acceptor absorption dipole affects FRET efficiency. |

| Quantum Yield of Donor | A higher fluorescence quantum yield of the donor generally leads to more efficient FRET. |

Intramolecular Charge Transfer (ICT) is a process where, upon photoexcitation, an electron is transferred from an electron-donating group to an electron-accepting group within the same molecule. u-szeged.hu This charge redistribution leads to the formation of a highly polar excited state, often referred to as an ICT state. nih.gov The fluorescence properties of molecules exhibiting ICT are highly sensitive to the polarity of their microenvironment. daneshyari.com

In the design of this compound probes, the dimethylamino group can act as a potent electron donor, while the xanthene core can function as the acceptor. The efficiency of the ICT process can be modulated by the interaction of the probe with analytes. For example, the binding of a metal ion to a recognition site near the dimethylamino group can decrease its electron-donating ability, thereby altering the ICT process and leading to a change in the fluorescence emission, such as a shift in the emission wavelength (ratiometric sensing) or an increase in fluorescence intensity. nih.govnih.gov

Studies on various ICT probes have shown that the ICT fluorescence band intensity can increase and experience a blue shift with the addition of surfactants, indicating that the probe resides in the micelle-water interface. daneshyari.com The restricted motion of the probe in such environments can lead to a decrease in non-radiative decay, enhancing fluorescence. nih.gov A fluorescent probe for formaldehyde (B43269), Naph-1, demonstrated a fluorescence turn-on mechanism based on a combination of ICT and excited-state intramolecular proton transfer (ESIPT). The reaction with formaldehyde converted an amine moiety into an electron-withdrawing Schiff base, which enhanced the ICT process and turned on the fluorescence. rsc.org

Table 3: Characteristics of ICT in this compound Probes

| Characteristic | Description |

| Mechanism | Photoinduced electron redistribution from a donor to an acceptor moiety within the same molecule. |

| Environmental Sensitivity | The energy of the ICT state and the resulting fluorescence are highly dependent on solvent polarity. |

| Signal Output | Can result in a shift in emission wavelength (ratiometric) or a change in fluorescence intensity. |

| Modulation | Analyte interaction can alter the electron-donating or -accepting properties of the involved moieties, thus affecting the ICT process. |

Molecular Recognition Principles and Binding Dynamics of this compound

The selectivity and sensitivity of this compound-based probes are determined by the principles of molecular recognition. These principles govern the specific binding of the probe to its target analyte, which in turn triggers a change in the probe's fluorescence properties.

This compound probes can be designed to selectively interact with a variety of ions and small molecules through the incorporation of specific recognition moieties. The binding event triggers a fluorescent response through mechanisms such as the modulation of PeT, FRET, or ICT.

For the detection of metal ions, chelating agents are often incorporated into the probe structure. The coordination of a metal ion to the chelator can alter the electronic properties of the probe, leading to a change in fluorescence. For instance, metal ion coordination can suppress PeT, leading to fluorescence enhancement. nih.gov The binding of Cu(II) to a cyclen-functionalized fluorescein dye quenches its emission, and the subsequent addition of H₂S displaces the copper ion to precipitate CuS, restoring the fluorescence. nih.gov

The recognition of small molecules can be achieved through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. nih.gov For example, a study on the interaction of a chalcone-based ICT probe with DNA showed a dramatic enhancement in fluorescence, suggesting binding and a change in the probe's microenvironment. nih.gov The design of molecularly imprinted polymers (MIPs) incorporating fluorescent materials like fluorescein allows for the creation of highly selective recognition sites for target molecules. nih.gov

Table 4: Examples of Interaction Mechanisms with Ions and Small Molecules

| Analyte Type | Recognition Moiety | Interaction Principle | Resulting Fluorescence Change |

| Metal Ions (e.g., Cu²⁺) | Chelating agents (e.g., cyclen) | Coordination | Fluorescence quenching or enhancement |

| Anions | Hydrogen bond donors | Hydrogen bonding | Modulation of ICT or PeT |

| Small Molecules (e.g., H₂S) | Metal complexes | Displacement reaction | Fluorescence turn-on |

| Biomolecules (e.g., DNA) | Planar aromatic systems | Intercalation/groove binding | Fluorescence enhancement |

Enzyme-activated fluorescent probes are powerful tools for detecting enzymatic activity. nih.gov These probes are typically designed with a recognition site that is a substrate for a specific enzyme. frontiersin.org The probe is initially non-fluorescent or weakly fluorescent. Upon enzymatic cleavage of the recognition moiety, the this compound fluorophore is released or its electronic properties are altered, leading to a significant increase in fluorescence. frontiersin.orgd-nb.info

The design of these probes often involves masking the fluorescence of the this compound core through a chemical modification that is reversed by the target enzyme. nih.gov For example, a non-fluorescent, spirocyclic form of a fluorescein derivative can be synthesized. mdpi.com Enzymatic action can trigger the opening of the spirocycle to its fluorescent, open form. mdpi.com

A dual-enzyme activated probe based on fluorescein was developed to detect β-glucosidase and hydrogen peroxide. d-nb.info The presence of β-glucosidase cleaved a glucose moiety, releasing a mono-boronate fluorescein. Subsequently, glucose oxidase acted on the released glucose to produce hydrogen peroxide, which then oxidized the boronate ester, releasing the highly fluorescent fluorescein. This cascade reaction resulted in an 80-fold increase in fluorescence intensity. d-nb.info

Table 5: Principles of Enzyme-Triggered Fluorescence in this compound Probes

| Principle | Description |

| Substrate Recognition | The probe contains a specific substrate for the target enzyme. |

| Enzymatic Cleavage | The enzyme catalyzes the cleavage of the substrate moiety from the probe. |

| Fluorophore Activation | Cleavage unmasks the this compound fluorophore, leading to a fluorescence turn-on. |

| Signal Amplification | The catalytic nature of enzymes can lead to the activation of multiple probe molecules, amplifying the signal. |

Redox-Sensitive Response Mechanisms of this compound

A widely studied analogue, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), provides a clear model for this mechanism. nih.govuvic.ca This cell-permeant compound is initially non-fluorescent. thermofisher.com Upon crossing the cell membrane, it undergoes deacetylation by intracellular esterases to form 2',7'-dichlorodihydrofluorescein (DCFH), which remains trapped within the cell. nih.gov

The crucial step in the detection of redox activity is the subsequent oxidation of the non-fluorescent DCFH. In the presence of various reactive oxygen species, DCFH is oxidized to 2',7'-dichlorofluorescein (B58168) (DCF), a molecule that exhibits strong green fluorescence. nih.govthermofisher.com This change in fluorescence intensity is directly proportional to the extent of oxidation by ROS. mdpi.com The fluorescence of the resulting DCF can be measured using fluorescence microscopy or a microplate reader, typically with an excitation wavelength of approximately 485 nm and an emission wavelength of around 530 nm. nih.gov

Detailed Research Findings:

Research has demonstrated that this sensing mechanism is sensitive to a variety of reactive oxygen species, including hydroxyl radicals (•OH) and nitrogen dioxide (•NO₂), making it a valuable tool for assessing total cellular ROS levels. nih.gov Studies have utilized this method to quantify oxidative stress in various cell lines, such as colorectal cancer cells, and to measure ROS generation following chemical treatments or genetic modifications. nih.gov

The application of this fluorescein derivative is not without its complexities. The conversion of the non-fluorescent form to the fluorescent form can be influenced by several experimental factors beyond the actual levels of oxidative stress. Research has shown that the type of culture medium, the pH of the assay system, and the presence of certain compounds like electron transport chain (ETC) inhibitors can directly affect the rate of oxidation and subsequent fluorescence. mdpi.com For instance, DCF fluorescence has been observed to be strongly suppressed at acidic pH levels. mdpi.com

Further investigations have focused on optimizing the use of these probes for real-time monitoring of ROS production. For example, in studies using breast cancer cell lines (MCF-7), researchers have explored the optimal loading concentrations of the probe and the timing of fluorescence measurements to accurately capture the dynamics of ROS generation over time. flinders.edu.au These studies have shown that factors such as the concentration of the probe itself can impact cell viability and the sensitivity of the assay. flinders.edu.au

The table below summarizes the key steps and characteristics of the redox-sensitive response mechanism.

| Step | Compound | Key Feature | Process |

| 1 | This compound diacetate (analogue: DCFH-DA) | Cell-permeant | Enters the cell |

| 2 | This compound (analogue: DCFH) | Non-fluorescent | Intracellular esterases cleave acetate (B1210297) groups |

| 3 | Oxidized this compound (analogue: DCF) | Highly fluorescent | Oxidation by reactive oxygen species |

The versatility of fluorescein derivatives allows for chemical modifications to fine-tune their fluorescence properties, such as emission wavelength and intensity, enhancing their utility for specific applications in visualizing cellular processes. nih.gov

Applications of Dmda Fluorescein As an Advanced Research Tool Excluding Clinical Human Trials

Dmda-Fluorescein in Methodological Advancements in Analytical Chemistry

The compound plays a significant role in refining analytical techniques, leading to more sensitive and efficient methods for detection and quantification.

This compound contributes to the development of fluorescence-based assays that exhibit remarkable sensitivity. Its fluorescent properties can be modulated or enhanced, allowing for lower detection limits in various analytical procedures. Research indicates that fluorescence detection, in general, is often considered the gold standard for sensitivity in techniques like capillary electrophoresis due to its ability to detect analytes labeled with fluorescent tags. nippongenetics.eu The inherent fluorescence of fluorescein (B123965) derivatives, including this compound, allows for the creation of assays with high signal-to-noise ratios, crucial for detecting low concentrations of target substances. tecan.com

This compound is effectively integrated into separation techniques such as High-Performance Liquid Chromatography (HPLC) and capillary electrophoresis (CE) for sensitive detection. In HPLC, derivatization with fluorescent labels like DIB-Cl (4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride) can yield highly fluorescent derivatives of compounds, enabling sensitive detection. researchgate.net Similarly, in capillary electrophoresis, laser-induced fluorescence (LIF) detection, often employing fluorescent tags, is a standard for achieving high sensitivity. nippongenetics.euaatbio.com Methods have been developed for the simultaneous detection of multiple analytes using CE coupled with fluorescence detection, demonstrating the compound's utility in complex analytical matrices. nih.govresearchgate.net

The development of microfluidic and miniaturized analytical systems benefits from the properties of this compound. These platforms are designed for rapid, cost-effective, and low-sample-volume analyses. Integration of fluorescence detection, often utilizing fluorescein or its derivatives, is common in these systems for enhanced sensitivity. rsc.orgnih.govrsc.orgufluidix.com For instance, on-chip fluorescence detection systems have been developed using organic optoelectronic devices, demonstrating the detection of fluorescent dyes like Rhodamine 700 and fluorescein with improved signal-to-noise ratios. rsc.org Miniaturized fluorescence detectors for capillary flow systems have also been reported, achieving low detection limits for fluorescein isothiocyanate (FITC). nih.gov Microchip electrophoresis (MCE) platforms, which are miniaturized versions of CE, also leverage fluorescence detection for sensitive analysis of various compounds. nih.govresearchgate.netd-nb.infoslideshare.net The high sensitivity of fluorescence detection, with reported limits of detection for fluorescein as low as 1 nM, makes it ideal for these compact analytical devices. ufluidix.comresearchgate.net

This compound in In Vitro and Ex Vivo Biological Research (Excluding Human Trial Data)

This compound serves as a valuable probe in biological research, enabling detailed investigations of cellular processes and tissue characteristics.

Advanced fluorescence microscopy techniques utilize this compound to visualize and analyze biological structures with high resolution and specificity.

Confocal microscopy and super-resolution microscopy techniques are powerful tools for cellular imaging, and this compound can be employed as a fluorescent label within these frameworks. Confocal fluorescence microscopy uses lasers to excite fluorescent molecules, with pinholes filtering out-of-focus light to produce sharp, high-resolution images of cellular components. vivascope.comnih.govlicorbio.com Super-resolution microscopy techniques, such as Single Molecule Localization Microscopy (SMLM), further push the boundaries of resolution, allowing visualization of structures at the nanometer scale by detecting individual molecules. nih.govpromega.canih.govnih.govuni-muenchen.de These techniques can be applied to study cellular structures, protein localization, and dynamic processes in live or fixed cells and tissues. nih.govlicorbio.com While specific applications of this compound in these advanced imaging modes are not extensively detailed in the provided search results, the general principles of using fluorescein derivatives as fluorescent probes in confocal and super-resolution microscopy are well-established. vivascope.comnih.govnih.gov Research has explored the use of fluorescence lifetime imaging microscopy combined with localization microscopy to add a temporal dimension to super-resolution imaging, potentially applicable to probes like this compound. nih.govfrontiersin.org Furthermore, ex vivo tissue imaging studies often employ fluorescent dyes to assess the distribution and localization of substances within tissues, with fluorescein derivatives being common probes. researchgate.netnih.govlicorbio.comfrontiersin.orgrsc.org For example, sodium fluorescein (NaFl) has been studied for its optical properties in tumor tissue, revealing shifts in its emission spectra ex vivo, which can impact fluorescence-based assays. frontiersin.org

The provided outline focuses on the applications of this compound as an advanced research tool and its role in material science and environmental sensing. While the search results provided information on fluorescein and related compounds, direct mentions or extensive details specifically on "this compound" were limited within the context of these specific applications. However, general principles and applications of fluorescein derivatives in the outlined areas can be extrapolated.

This compound, as a derivative of fluorescein, is a fluorescent dye with potential applications in various biological research areas. Its fluorescence properties make it suitable for visualization and tracking of cellular processes and molecular interactions.

Live-Cell Imaging and Single-Molecule Tracking using this compound

Fluorescence microscopy is a cornerstone of modern cell biology, enabling the visualization of dynamic cellular processes in living cells. Fluorescent probes, like this compound, allow researchers to label specific molecules or structures, providing insights into their behavior over time nih.govnih.govthermofisher.com. Single-molecule tracking (SMT) techniques, which utilize highly sensitive fluorescence detection, allow for the observation of individual molecules' diffusion and interactions within the cellular environment nih.govnih.govox.ac.ukmdpi.comfrontiersin.org. The effectiveness of SMT relies on fluorescent probes with high extinction coefficients, high quantum yields, and good photostability, alongside advanced microscopy techniques like Total Internal Reflection Fluorescence (TIRF) microscopy nih.govmdpi.com. While specific data on this compound's performance in SMT is not detailed in the provided snippets, fluorescein derivatives are known for their fluorescence properties that can be leveraged for such applications.

Monitoring of Subcellular Dynamics and Protein Interactions with this compound Probes

Understanding subcellular dynamics and protein interactions is crucial for deciphering cellular functions. Fluorescent probes are instrumental in visualizing these processes in real-time moleculardevices.com. Techniques such as Bimolecular Fluorescence Complementation (BiFC) and Förster Resonance Energy Transfer (FRET) allow for the direct visualization and measurement of protein-protein interactions (PPIs) within living cells, providing spatial and temporal information nih.govnih.gov. Fluorescent protein tags and synthetic fluorophores are employed to label proteins of interest, facilitating the study of processes like protein trafficking, receptor internalization, and translocation moleculardevices.com. This compound, as a fluorescent label, could potentially be conjugated to proteins or used as a probe to monitor these dynamic cellular events and interactions, contributing to a deeper understanding of molecular mechanisms nih.govnih.govthermofisher.comcreative-proteomics.com.

High-Throughput Screening (HTS) Methodologies in Chemical Biology with this compound

High-throughput screening (HTS) is a vital methodology in chemical biology and drug discovery, enabling the rapid testing of large numbers of chemical substances for biological activity nih.govnih.govfraunhofer.degenome.govsci-hub.se. Fluorescence-based assays are commonly used in HTS due to their sensitivity, selectivity, and speed nih.govsci-hub.semdpi.com. These assays can measure various biological responses, from isolated biochemical systems to complex cellular environments nih.gov. Fluorescein derivatives, in general, can be adapted for use in fluorescence polarization assays, which are a common HTS format for monitoring binding events or enzyme activities genome.gov. While specific HTS applications of this compound are not detailed, its fluorescent properties suggest its potential utility in developing fluorescence-based assays for identifying chemical probes or screening compound libraries in chemical biology research nih.govnih.govfraunhofer.degenome.govsci-hub.semdpi.com.

This compound in Material Science and Environmental Sensing Research

Fluorescent compounds like this compound find applications in material science and environmental sensing due to their optical properties and ability to be incorporated into various matrices.

Incorporation of this compound into Responsive Polymer Systems

Stimuli-responsive polymers are materials that change their physical or chemical properties in response to external stimuli such as pH, temperature, or light specificpolymers.comacs.orgnih.govfrontiersin.org. Fluorescent dyes can be incorporated into these polymer systems to create smart materials with tunable optical responses specificpolymers.comsigmaaldrich.comresearchgate.net. For instance, fluorescein has been used in conjunction with polymers for drug delivery systems, where its release could be triggered by specific conditions sigmaaldrich.com. The incorporation of fluorescent moieties like this compound into polymer architectures could lead to the development of materials that signal changes in their environment through fluorescence modulation, enabling applications in sensing or advanced materials specificpolymers.comsigmaaldrich.comresearchgate.net.

Development of this compound Based Sensors for Environmental Analytes

Fluorescent sensors are widely used for the detection of various analytes, including environmental pollutants mdpi.commdpi.comnih.govresearchgate.net. Fluorescein and its derivatives are known for their excellent photophysical properties, making them suitable building blocks for fluorescent probes and sensors nih.govresearchgate.net. These sensors often work by exhibiting a change in fluorescence intensity, spectrum, or lifetime upon binding to a specific analyte mdpi.comnih.govresearchgate.net. For example, fluorescein-based sensors have been developed for detecting metal ions, anions, and small molecules nih.gov. Perylene diimide (PDI) derivatives, which share some optical characteristics with fluorescein, are also extensively used for environmental sensing, demonstrating high sensitivity and selectivity for analytes like Pd²⁺ ions mdpi.com. This compound could potentially be engineered into sensors for detecting environmental contaminants, leveraging its fluorescence for sensitive and selective detection mdpi.commdpi.comnih.govresearchgate.net.

This compound for Optical Devices and Functional Materials Research

Functional materials with tailored optical properties are essential for advancements in photonic and optoelectronic technologies mdpi.commdpi.com. Fluorescent dyes, including fluorescein derivatives, can be integrated into various materials to impart specific optical functionalities, such as fluorescence emission, for applications in imaging, sensing, and data storage mdpi.commdpi.com. For example, fluorescein sodium has been studied for its linear and non-linear optical properties when doped into polymer matrices like polyvinyl alcohol, showing potential for optical applications researchgate.net. Research into quantum dots (QDs) and other nanomaterials also highlights their tunable fluorescence for advanced imaging and sensing mdpi.comwrc.org.za. This compound's fluorescence characteristics could make it a valuable component in the development of novel optical devices and functional materials, contributing to fields ranging from advanced imaging to data storage researchgate.netmdpi.commdpi.com.

Compound List:

Computational and Theoretical Investigations of Dmda Fluorescein Molecular Systems

Quantum Chemical Calculations for Dmda-Fluorescein Electronic Structure and Excited States

Quantum chemical calculations are indispensable tools for elucidating the intricate relationship between the molecular structure of this compound and its electronic and photophysical properties. These computational methods provide a molecular-level understanding of the electronic transitions that govern its characteristic fluorescence, offering insights that complement experimental findings. By modeling the behavior of electrons within the molecule, it is possible to predict geometries, orbital energies, and spectral characteristics, thereby guiding the design of new fluorescent probes with tailored properties.

Density Functional Theory (DFT) is a robust computational method used to determine the minimum energy structure and electronic properties of molecules. acs.org For fluorescein (B123965) and its derivatives, DFT calculations, often employing hybrid functionals like B3LYP, are utilized to obtain optimized molecular geometries in the ground state. core.ac.uk These calculations establish the most stable three-dimensional arrangement of atoms, which is fundamental for understanding the molecule's behavior and interactions.

To investigate the properties of the molecule after it absorbs light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is essential for calculating the geometries and energies of electronically excited states. nih.gov Upon excitation, the electron distribution within the this compound molecule changes, often leading to alterations in bond lengths and angles. TD-DFT allows for the optimization of the molecular structure in the first singlet excited state (S₁), providing crucial information about the relaxed excited-state geometry from which fluorescence emission occurs. Comparing the ground state (S₀) and excited state (S₁) geometries reveals the structural changes that accompany photoexcitation and subsequent emission.

The electronic properties and spectral behavior of this compound are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is promoted upon photoexcitation, and the LUMO is the orbital to which it is promoted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that correlates with the molecule's electronic transition energy and chemical reactivity.

| Parameter | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Its energy level is raised by the electron-donating dimethylamino groups. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Its energy level is less affected by the donor groups. |

| Energy Gap (Egap) | The energy difference between HOMO and LUMO levels. | Inversely related to the wavelength of light absorbed. A smaller gap, expected for this compound, leads to absorption of lower energy (longer wavelength) light. |

TD-DFT calculations are widely used to predict the key photophysical parameters that define a fluorophore's performance. By calculating the energy difference between the ground and various excited states, TD-DFT can predict the maximum absorption wavelength (λmax). Similarly, by calculating the transition from the optimized excited state geometry back to the ground state, the fluorescence emission wavelength can be estimated.

Beyond spectral positions, other important parameters can be computationally explored. The oscillator strength, a theoretical measure of the probability of an electronic transition, can be calculated to predict the intensity of absorption bands, which relates to the molar absorptivity. researchgate.net The fluorescence quantum yield, which measures the efficiency of the emission process, is more complex to predict directly as it involves competition between radiative (fluorescence) and non-radiative decay pathways. nih.govresearchgate.net However, theoretical calculations can provide insight into the factors that promote or hinder fluorescence. For instance, in some dimethylamino-fluorescein derivatives, fluorescence is surprisingly quenched at neutral pH but strong in acidic conditions (pH 3-6), a behavior that can be investigated by modeling the different protonated forms of the molecule and their respective excited-state dynamics. dntb.gov.ua

| Photophysical Parameter | Computational Method | Predicted Information |

| Absorption Wavelength (λabs) | TD-DFT | Predicts the color of light the molecule absorbs most strongly. |

| Emission Wavelength (λem) | TD-DFT (with excited state optimization) | Predicts the color of light the molecule emits. |

| Oscillator Strength (f) | TD-DFT | Correlates with the intensity of the absorption peak (molar absorptivity). |

| Quantum Yield (Φf) | Advanced computational models | Provides insight into fluorescence efficiency by analyzing radiative vs. non-radiative decay rates. researchgate.net |

Molecular Dynamics (MD) Simulations of this compound Interactions

While quantum chemical calculations provide a static picture of a molecule's electronic properties, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion, providing a virtual microscope to observe molecular processes on timescales from picoseconds to microseconds.

MD simulations are particularly powerful for studying fluorescent probes like this compound in realistic environments, such as in aqueous solution or embedded within a lipid membrane. mdpi.com For simulations in solution, the fluorescein derivative is placed in a simulation box filled with explicit solvent molecules (e.g., water), and their collective motion is simulated. acs.org Such simulations can reveal detailed information about the solvation shell—the layer of solvent molecules immediately surrounding the probe—and how solvent interactions influence the probe's properties. acs.org These simulations have been used to calculate properties like the self-diffusion coefficient of fluorescein in water and to study its tendency to form aggregates or dimers. acs.orgcore.ac.uk

In heterogeneous environments, such as cell membranes, MD simulations can predict the precise location, orientation, and dynamics of the probe within the lipid bilayer. The lipophilic or hydrophilic nature of different parts of the this compound molecule will dictate how it inserts and positions itself relative to the polar lipid headgroups and the nonpolar acyl tails. This information is crucial for correctly interpreting data from fluorescence microscopy experiments.

This compound, like other fluorescein derivatives, is not a rigid structure. It possesses conformational flexibility, particularly involving the rotation of the pendant phenyl ring relative to the xanthene plane. MD simulations can track these conformational changes over time, revealing the preferred shapes the molecule adopts in different environments. nih.gov

Furthermore, MD simulations provide a detailed map of the intermolecular interactions between this compound and its surroundings. These interactions include hydrogen bonds with water molecules, electrostatic interactions with ions or charged lipid headgroups, and van der Waals interactions with nonpolar lipid tails. core.ac.uk In some cases, intramolecular interactions, such as π-π stacking between different parts of a folded probe, can be responsible for quenching fluorescence in solution. nih.gov The unfolding of the probe upon binding to a target, which eliminates these quenching interactions, can serve as a "turn-on" fluorescence mechanism that can be explicitly visualized through MD simulations. nih.gov

In Silico Design and High-Throughput Virtual Screening of this compound Analogs

The fields of computational chemistry and molecular modeling have opened new avenues for the rational design and discovery of novel fluorescent probes. For complex molecular systems like this compound, in silico techniques provide a powerful platform to predict and evaluate the properties of a vast number of potential analogs before their physical synthesis. This approach, encompassing both targeted design and large-scale virtual screening, significantly accelerates the development of derivatives with optimized characteristics for specific applications.

High-throughput virtual screening (HTVS) leverages computational power to screen extensive libraries of chemical compounds against a biological target or for a specific property. nih.gov This methodology is particularly advantageous in the context of designing this compound analogs, as it allows for the rapid identification of candidates with desired spectral properties, binding affinities, or other functionalities. The process typically begins with the generation of a virtual library of this compound derivatives, which can be created by systematically modifying the core fluorescein structure with a variety of functional groups.

Once the virtual library is established, a range of computational tools can be employed for screening. Molecular docking, for instance, is a key technique used to predict the binding orientation and affinity of a ligand to a protein or other macromolecule. nih.govnih.gov This is particularly relevant when designing this compound analogs as fluorescent probes for specific biological targets. By simulating the interaction between the analog and the target's binding site, researchers can prioritize compounds that are most likely to exhibit high affinity and specificity.

Quantum chemical calculations are another crucial component of the in silico design process. acs.org These methods can be used to predict the photophysical properties of the this compound analogs, such as their absorption and emission wavelengths, quantum yields, and fluorescence lifetimes. acs.orgresearchgate.net This allows for the pre-selection of candidates that are likely to have the desired optical characteristics for a particular imaging or sensing application.

The integration of these computational approaches enables a multi-parameter optimization of this compound analogs. For example, a virtual screen could be designed to identify derivatives that not only bind to a specific protein with high affinity but also exhibit a significant change in fluorescence upon binding. This dual-objective screening is a powerful strategy for the development of highly sensitive and specific fluorescent biosensors. mdpi.comnih.gov

The data generated from high-throughput virtual screening is often vast and complex. Therefore, sophisticated data analysis and visualization techniques are employed to identify the most promising candidates. Machine learning and artificial intelligence are increasingly being used to analyze these large datasets and to develop predictive models that can guide the design of next-generation this compound analogs. research.csiro.au

The following tables present hypothetical data that could be generated from a high-throughput virtual screening of this compound analogs. Table 1 showcases the results of a molecular docking screen against a hypothetical protein target, while Table 2 illustrates the predicted photophysical properties of a selection of analogs.

| Analog ID | Modification | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| DMDA-F-001 | -NH2 at C4' | -8.5 | Tyr123, Phe256 |

| DMDA-F-002 | -COOH at C5' | -7.9 | Arg88, Lys145 |

| DMDA-F-003 | -SO3H at C4' | -9.1 | Arg88, Ser124 |

| DMDA-F-004 | -Cl at C2', C7' | -7.2 | Leu250, Val252 |

| DMDA-F-005 | -Br at C4', C5' | -7.8 | Met120, Ile255 |

| Analog ID | Modification | Predicted λabs (nm) | Predicted λem (nm) | Predicted Quantum Yield |

|---|---|---|---|---|

| DMDA-F-001 | -NH2 at C4' | 505 | 525 | 0.85 |

| DMDA-F-002 | -COOH at C5' | 495 | 518 | 0.92 |

| DMDA-F-003 | -SO3H at C4' | 500 | 522 | 0.88 |

| DMDA-F-004 | -Cl at C2', C7' | 510 | 530 | 0.75 |

| DMDA-F-005 | -Br at C4', C5' | 515 | 535 | 0.68 |

Ultimately, the most promising candidates identified through in silico design and high-throughput virtual screening are then prioritized for chemical synthesis and experimental validation. This targeted approach not only saves significant time and resources but also increases the probability of discovering this compound analogs with superior performance for a wide range of scientific and biomedical applications.

Comparative Analysis and Future Directions in Dmda Fluorescein Research

Benchmarking Dmda-Fluorescein Against Other Fluorescent Probes and Dyes

The utility of any fluorescent probe is determined by its performance characteristics in comparison to other available tools. Probes like this compound are primarily used for assessing cell viability and rely on the enzymatic activity within live cells. aatbio.com These non-fluorescent, cell-permeable molecules are hydrolyzed by intracellular esterases, which cleaves the acetate (B1210297) groups and releases the highly fluorescent compound, fluorescein (B123965). aatbio.com This mechanism ensures that the green fluorescence accumulates only in cells with intact membranes and active metabolism, serving as a reliable marker for viability. aatbio.com

Comparative Studies of Spectroscopic Performance and Sensitivity in Research Applications

The performance of a fluorescent probe is fundamentally defined by its spectroscopic properties, such as its absorption and emission wavelengths, quantum yield, and molar absorptivity. Fluorescein, the fluorescent product of probes like this compound, exhibits an absorption maximum around 494 nm and an emission maximum of approximately 512-521 nm in water, producing a characteristic bright green fluorescence. wikipedia.orgnewworldencyclopedia.orgdrugbank.com Its fluorescence is notably intense, with a high quantum yield that can reach 0.97 in basic ethanol. omlc.org

In viability assays, this compound is benchmarked against other esterase-dependent probes like Fluorescein Diacetate (FDA) and Calcein-AM, as well as membrane-impermeant DNA-binding dyes like Propidium Iodide (PI) that stain dead cells. aatbio.comresearchgate.net While FDA was a foundational probe in this class, it can be less reliable in certain applications. researchgate.netnih.gov Calcein-AM is often preferred as it is better retained within living cells and its fluorescence is less dependent on intracellular pH compared to fluorescein. mdpi.com Studies comparing various live/dead staining combinations have found that pairings like Calcein AM/Sytox red and CFDA/Sytox red can be reliable for differentiating viable and non-viable bacteria. researchgate.net The sensitivity of these methods allows for the detection of as few as 100 cells in some assays. mdpi.com

Below is a comparative table of spectroscopic properties for fluorescein and other common fluorophores.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹/M) | Quantum Yield (Φ) |

| Fluorescein (basic) | 494 | 520 | 92,300 | ~0.97 |

| Rhodamine 123 | 507 | 529 | 80,000 | 0.90 |

| Propidium Iodide (DNA bound) | 535 | 617 | ~5,000 | ~0.15 |

| DAPI (DNA bound) | 358 | 461 | 20,000 | ~0.92 |

Note: Spectroscopic properties can vary depending on the solvent, pH, and binding state. wikipedia.orgomlc.orgresearchgate.netomlc.org

Assessment of Photostability and Environmental Robustness

A significant challenge for fluorescein and its derivatives is their limited photostability. Photobleaching, an irreversible photodegradation of the fluorophore, can lead to signal loss during prolonged imaging experiments. nih.gov This represents a fundamental constraint on their application, particularly in time-lapse microscopy. However, recent research has shown that the photostability of fluorophores can be dramatically enhanced—by up to four orders of magnitude—when placed on organic hyperbolic materials, indicating that substrate engineering is a promising avenue for improving probe performance. nih.gov

Furthermore, the fluorescence of fluorescein is highly dependent on pH, with its ionization equilibrium affecting absorption and emission in the pH range of 5 to 9. wikipedia.orgnewworldencyclopedia.org This sensitivity can be a drawback for quantitative measurements in environments with fluctuating pH, but it can also be leveraged for pH determination through non-intensity-based measurements, such as fluorescence lifetime analysis. wikipedia.orgnewworldencyclopedia.org The fluorescence lifetimes for the protonated and deprotonated forms are approximately 3 ns and 4 ns, respectively. newworldencyclopedia.org

Emerging Methodologies and Novel Applications for this compound

The evolution of imaging technology continuously creates new opportunities for established fluorescent probes. This compound and its analogs are being integrated into more sophisticated analytical frameworks, moving beyond simple viability assays.

Development of Multi-Modal this compound Imaging Probes

Multimodal imaging addresses the inherent limitations of any single imaging technique by combining the strengths of two or more modalities. nih.govtracercro.com For instance, fluorescence imaging offers high sensitivity and resolution at the cellular level but is limited by its shallow tissue penetration depth. nih.gov By contrast, techniques like Positron Emission Tomography (PET) can provide whole-body biodistribution data with high sensitivity but have limited spatial resolution. tracercro.com

A promising strategy is the development of dual-labeled probes that conjugate a fluorophore, such as a fluorescein derivative, with a radionuclide for PET imaging. tracercro.com This approach allows researchers to non-invasively track the whole-body distribution of a compound and then use fluorescence microscopy on excised tissues to investigate its precise location at the cellular level. tracercro.com While specific multimodal probes incorporating this compound are not yet widely documented, the chemical structure of fluorescein is amenable to the necessary conjugations, making this a key area for future research and development. researchgate.net

Integration with Advanced Spectroscopic and Microscopic Instrumentation

The capabilities of fluorescent probes like this compound are greatly expanded when paired with advanced imaging systems. Super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion), PALM (Photo-Activated Localization Microscopy), and STORM (Stochastic Optical Reconstruction Microscopy), can bypass the diffraction limit of light, achieving resolutions down to 20 nm. nih.govnih.govfluorofinder.com These methods allow for the visualization of subcellular structures with unprecedented detail. researchgate.net

Other advanced techniques include Fluorescence Lifetime Imaging Microscopy (FLIM), which can distinguish between different fluorophores or probe the local environment based on the fluorescence decay rate. fluorofinder.commdpi.com These powerful technologies demand robust fluorescent labels with high brightness and photostability. nih.gov The integration of this compound with these advanced platforms depends on its performance under the specific illumination conditions required by each technique, driving the need for fluorescein derivatives with improved photophysical properties.

Future Prospects and Challenges in this compound Academic and Industrial Research

The future of this compound research is intertwined with the broader evolution of fluorescent probe technology. There is a persistent demand in both academic and industrial settings for reliable, sensitive, and cost-effective probes for cell-based assays and diagnostics. researchgate.net

Future Prospects: The primary opportunities for this compound and related compounds lie in their adaptation for high-throughput screening, integration into multimodal imaging platforms, and use with advanced microscopy systems. nih.govmdpi.com As research in fields like drug discovery and regenerative medicine advances, the need for precise tools to assess cell viability and function will continue to grow. There is also potential in developing fluorescein derivatives with tailored properties, such as near-infrared emission for deeper tissue imaging or enhanced photostability for long-term studies. nih.gov The extensive use of fluorescein in ophthalmic diagnostics also points to a stable and expanding market for related compounds in clinical applications. nih.gov

Challenges: The principal challenges facing fluorescein-based probes remain their susceptibility to photobleaching and pH sensitivity. wikipedia.orgnih.gov These limitations can compromise the quantitative accuracy of measurements and restrict their use in certain experimental contexts. Furthermore, there is a need for greater standardization of viability assays to ensure that results are reproducible and comparable across different laboratories and studies. nih.gov As new generations of fluorescent probes with superior brightness, stability, and spectral properties are developed, fluorescein derivatives like this compound will face increasing competition, necessitating continuous innovation to remain relevant in the evolving landscape of bio-imaging.

Q & A

Q. How to ensure cross-laboratory reproducibility of this compound studies?

- Methodological Answer : Distribute standardized reference samples to collaborating labs for inter-laboratory validation. Publish detailed protocols on platforms like Protocols.io and adhere to ISO/IEC 17025 standards for equipment calibration. Report results using the ARRIVE guidelines for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.